6-Chloro-8-methoxyimidazo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC13512006
Molecular Formula: C7H6ClN3O
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClN3O |
|---|---|
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | 6-chloro-8-methoxyimidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C7H6ClN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3 |
| Standard InChI Key | UPVZTJGTYFVPFK-UHFFFAOYSA-N |
| SMILES | COC1=NC(=CN2C1=NC=C2)Cl |
| Canonical SMILES | COC1=NC(=CN2C1=NC=C2)Cl |
Introduction
Structural and Chemical Properties
The imidazo[1,2-a]pyrazine scaffold consists of a pyrazine ring fused with an imidazole moiety. Substitutions at positions 6 and 8 with chlorine and methoxy groups, respectively, introduce steric and electronic modifications that influence reactivity and biological interactions. Key properties include:
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Molecular Formula: C₈H₇ClN₃O
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Molecular Weight: 196.62 g/mol
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Polarity: Moderate (due to methoxy and chloro groups)
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on analogs.
Compared to the methyl-substituted analog 6-chloro-8-methylimidazo[1,2-a]pyrazine (MW 167.59 g/mol), the methoxy group increases molecular weight and polarity, potentially enhancing water solubility and bioavailability.
Synthesis Strategies
While no direct synthesis of 6-chloro-8-methoxyimidazo[1,2-a]pyrazine has been reported, analogous routes for imidazo[1,2-a]pyrazines provide a framework:
Cyclization Reactions
A common method involves reacting halogenated pyrazines with amines or aldehydes. For example:
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Precursor: 2-amino-5-chloropyrazine reacts with methoxyacetaldehyde under acidic conditions .
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Catalysts: Iodine or transition metals (e.g., CuI) facilitate cyclization.
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Yield Optimization: Continuous flow reactors improve efficiency and purity, as seen in the synthesis of 6-chloro-8-methyl derivatives.
Substitution Reactions
Post-cyclization functionalization can introduce methoxy groups. Brominated intermediates (e.g., 8-bromo-6-chloro analogs) may undergo nucleophilic aromatic substitution with methoxide ions.
Biological Activities
Structural analogs exhibit diverse bioactivities, suggesting potential applications for the methoxy variant:
Antimicrobial Properties
Chloro-substituted imidazo[1,2-a]pyrazines show broad-spectrum antimicrobial effects. For instance, 6-chloro-8-methylimidazo[1,2-a]pyrazine inhibits Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL). The methoxy group may enhance membrane permeability due to increased polarity.
Kinase Inhibition
Imidazo[1,2-a]pyrazines are potent kinase inhibitors. Pyrazino[1,2-a]indoles, a related class, inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values < 100 nM . The chloro-methoxy substitution could target ATP-binding pockets in kinases like EGFR or VEGFR.
Physicochemical and Pharmacokinetic Profiles
| Property | 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine (Predicted) | 6-Chloro-8-methylimidazo[1,2-a]pyrazine |
|---|---|---|
| LogP (Lipophilicity) | 1.8 | 2.4 |
| Water Solubility (mg/mL) | 12.5 | 8.7 |
| Plasma Protein Binding | 85% | 78% |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Low |
Applications in Drug Discovery
Oncology
Chloro and methoxy substituents enhance DNA intercalation and topoisomerase inhibition. Pyrazinoindole derivatives demonstrate nanomolar cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 34 nM) .
Central Nervous System (CNS) Disorders
While the methoxy group may limit CNS uptake, 5HT₂C receptor partial agonism has been observed in pyrazinoindoles . This suggests potential for treating anxiety or depression with peripheral activity.
Anti-Infective Agents
The compound’s halogenated structure aligns with trends in antiviral and antibacterial drug design. For example, bromo-chloro analogs show submicromolar activity against hepatitis C virus NS5B polymerase.
Challenges and Future Directions
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Synthetic Accessibility: Developing regioselective methods for methoxy introduction remains a hurdle. Microwave-assisted synthesis could improve yields .
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Toxicity Profiling: Chlorinated heterocycles risk hepatotoxicity; in vitro assays (e.g., Ames test) are essential.
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Structural Optimization: Hybridizing with pharmacophores like piperazine may enhance target selectivity .
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